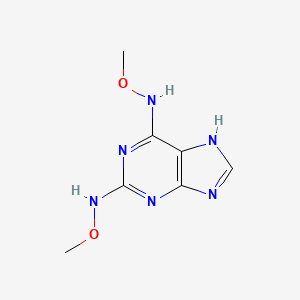

N,N'-Dimethoxy-1H-purine-2,6-diamine

Description

Properties

CAS No. |

108278-67-7 |

|---|---|

Molecular Formula |

C7H10N6O2 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-N,6-N-dimethoxy-7H-purine-2,6-diamine |

InChI |

InChI=1S/C7H10N6O2/c1-14-12-6-4-5(9-3-8-4)10-7(11-6)13-15-2/h3H,1-2H3,(H3,8,9,10,11,12,13) |

InChI Key |

RPJKUHWRNPUMOK-UHFFFAOYSA-N |

Canonical SMILES |

CONC1=NC(=NC2=C1NC=N2)NOC |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of N,n Dimethoxy 1h Purine 2,6 Diamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis and Conformational Studies (e.g., N6-methoxy-2,6-diaminopurine)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of molecules in solution. For analogues such as the deoxyribonucleoside of N6-methoxy-2,6-diaminopurine, NMR studies have been crucial in determining the predominant tautomeric form.

Research has shown that the methoxyamino group of the N6-methoxy-2,6-diaminopurine deoxyribonucleoside exists in a dynamic equilibrium between the amino and imino tautomers. In a dimethyl sulfoxide (B87167) (DMSO) solution, this equilibrium strongly favors the imino tautomer, with a reported ratio of 9:1 over the amino form. oup.comnih.govnih.gov This preference is significant as the tautomeric state influences the hydrogen bonding patterns essential for base pairing in nucleic acids.

The two tautomers are distinguishable in the 1H-NMR spectrum, exhibiting distinct chemical shifts. For the deoxyribonucleoside of N6-methoxy-2,6-diaminopurine in d6-DMSO, key resonances for the major imino tautomer and the minor amino tautomer have been identified. oup.com

| Proton | Major Tautomer (imino) δ (ppm) | Minor Tautomer (amino) δ (ppm) |

| NH | 9.78 | 10.40 |

| H8 | 7.71 | 7.98 |

| H1' | 6.02 | 6.18 |

| 5'-OH | 4.97 | 5.08 |

Conformational studies of N-alkoxy-substituted purines also provide critical information. The orientation of the methoxy (B1213986) group relative to the purine (B94841) ring can exist in either a syn or anti conformation. This conformational preference, particularly the syn-anti inversion of the methoxyl group, has been discussed in the context of the mutagenic properties of these analogues. nih.govnih.gov For the related compound N6-methoxy-2',3',5'-tri-O-methyladenosine, X-ray crystallography has shown that the N6-methoxy group is oriented syn to the N1 atom of the purine ring in the solid state. nih.govnih.gov This fixed conformation in the crystal lattice provides a valuable reference for understanding the conformational dynamics in solution.

X-ray Crystallography for Solid-State Structure Determination

The crystallographic data unequivocally identified the imino tautomer of the adenine (B156593) moiety through the location of a hydrogen atom at the N1 position and the observed bond lengths and angles. nih.govnih.gov This finding in the solid state is consistent with the predominance of the imino tautomer observed in solution by NMR for the N6-methoxy-2,6-diaminopurine deoxyribonucleoside. oup.comnih.govnih.gov

The methoxy group at the N6 position was found to be in the syn conformation relative to the N1 atom. nih.govnih.gov The glycosidic torsion angle indicated an anti conformation of the nucleobase relative to the ribose sugar. nih.govnih.gov Such detailed structural information from X-ray crystallography is invaluable for validating computational models and for understanding intermolecular interactions in the solid state.

| Compound | Crystal System | Space Group | Key Conformational Feature |

| N6-methoxy-2',3',5'-tri-O-methyladenosine | Orthorhombic | P212121 | N6-methoxy group is syn to N1 |

Mass Spectrometry in Compound Verification

Mass spectrometry is an essential analytical technique for the verification of the molecular weight and elemental composition of synthesized compounds. For purine derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the protonated molecular ion [M+H]+ with minimal fragmentation, thus providing a clear indication of the molecular mass.

While specific mass spectral data for N,N'-Dimethoxy-1H-purine-2,6-diamine is not detailed in the available literature, the general approach to its analysis would involve high-resolution mass spectrometry (HRMS) to confirm its elemental formula. The expected exact mass for the protonated molecule [C7H10N6O2+H]+ would be a key identifier.

Computational and Theoretical Studies on N,n Dimethoxy 1h Purine 2,6 Diamine Interactions

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and predicting the specific interactions that stabilize the ligand-protein complex.

While direct molecular docking studies on N,N'-Dimethoxy-1H-purine-2,6-diamine are not extensively published, research on analogous purine (B94841) structures provides significant insights into its potential interactions with key enzyme active sites.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. bohrium.comdongguk.edunih.govresearchgate.net Studies on 1H-purine-2,6-dione derivatives have shown that these molecules can effectively bind to the active site of SARS-CoV-2 Mpro. bohrium.comdongguk.edunih.govresearchgate.net Docking simulations of these related compounds have revealed key interactions with catalytic dyad residues and the S1 pocket of the enzyme, suggesting that this compound, with its purine scaffold, could exhibit similar inhibitory potential. nih.gov The N-terminal finger of the Mpro dimer plays a role in stabilizing the S1 pocket, which supports the binding of ligands. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a significant target in cancer therapy due to its role in cell cycle regulation. nih.govnih.gov Purine derivatives have been extensively studied as CDK2 inhibitors. nih.govnih.gov Molecular docking of these compounds into the ATP-binding site of CDK2 has demonstrated the formation of crucial hydrogen bonds with residues such as Leu83, Lys33, and Asp86. nih.govmdpi.com The purine core acts as a scaffold, anchoring the inhibitor within the active site. nih.gov Given these precedents, this compound is a promising candidate for docking studies with CDK2 to explore its potential as an anticancer agent.

PDE5: Phosphodiesterase type 5 (PDE5) is an enzyme involved in the regulation of cyclic GMP and is a target for drugs treating erectile dysfunction and pulmonary hypertension. Although specific docking studies of this compound with PDE5 are not available in the reviewed literature, the purine ring is a common structural motif in known PDE inhibitors. This structural similarity suggests that molecular docking could be a valuable tool to assess the potential of this compound to bind to the PDE5 active site.

The assessment of binding affinities, often expressed as a docking score or binding energy, is a critical output of molecular docking simulations. For purine derivatives targeting enzymes like SARS-CoV-2 Mpro and CDK2, these scores help in ranking potential inhibitors.

Studies on related purine compounds have identified several key interactions that contribute to high binding affinities:

Hydrogen Bonds: The nitrogen atoms within the purine ring and the exocyclic amino and methoxy (B1213986) groups of this compound are potential hydrogen bond donors and acceptors. These can form strong interactions with the backbone and side-chain residues of the enzyme's active site. For instance, in CDK2, hydrogen bonds with the hinge region (e.g., Leu83) are crucial for potent inhibition. nih.govmdpi.com

Pi-Stacking: The aromatic nature of the purine ring allows for pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Table 1: Illustrative Binding Affinities of Purine Derivatives with Target Enzymes

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1H-purine-2,6-dione derivatives | SARS-CoV-2 Mpro | -7.0 to -9.0 | Cys145, His41, Glu166 |

| 2-Arylaminopurines | CDK2 | -8.0 to -11.0 | Leu83, Lys33, Asp86, Gln131 |

Note: This table is illustrative and based on data for related purine compounds, not this compound itself.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-protein complex. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and observe any conformational changes in the protein or ligand upon binding.

For complexes involving purine derivatives and enzymes like SARS-CoV-2 Mpro and CDK2, MD simulations have been used to:

Confirm Binding Stability: MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time (e.g., 100 nanoseconds) indicates a stable binding complex. bohrium.comdongguk.edunih.gov

Analyze Hydrogen Bond Persistence: The persistence of key hydrogen bonds identified in docking can be monitored throughout the MD simulation, providing further evidence for their importance in ligand binding.

Investigate Conformational Flexibility: MD simulations can reveal how the flexibility of certain protein loops or domains is affected by ligand binding, which can have implications for enzyme function and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of purine derivatives, a QSAR model can be developed to predict the biological activity (e.g., inhibitory concentration, IC50) based on various molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. The goal is to create a statistically robust model with good predictive power. openrepository.comnih.gov The quality of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). openrepository.com

Once a reliable QSAR model is established, it can be used to identify the key structural features that are either beneficial or detrimental to the biological activity. nih.gov For instance, a QSAR study on purine derivatives might reveal that:

The presence of a hydrogen bond donor at a specific position on the purine ring significantly increases activity.

Increasing the hydrophobicity of a particular substituent leads to better binding.

The steric bulk at another position is negatively correlated with activity, suggesting a need for smaller substituents.

This information is invaluable for the rational design of new, more potent analogs of this compound. By understanding the structure-activity relationship, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success. nih.gov

Theoretical Analysis of Electronic Structure and Tautomerism

The biological activity and interaction profile of purine derivatives are intrinsically linked to their electronic structure and tautomeric state. For this compound, theoretical calculations are essential to understand these properties, as experimental data is scarce. The purine scaffold can exist in several prototropic tautomeric forms, with the most common being the 7H and 9H tautomers, where the proton resides on the N7 or N9 atom of the imidazole (B134444) ring, respectively. chemrxiv.orgnih.gov

Computational studies on the parent compound, 2,6-diaminopurine (B158960), have shown that the relative stability of these tautomers can be influenced by substitution and the surrounding environment. nih.govchemrxiv.org For this compound, the presence of the N-methoxy groups is expected to significantly impact the electronic distribution within the purine ring system compared to simple amino groups. The electron-withdrawing nature of the oxygen atoms in the methoxy groups would likely alter the charge distribution and, consequently, the preferred tautomeric form.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and relative energies of different tautomers. nih.gov Such calculations would involve optimizing the geometry of the possible tautomers (e.g., 7H and 9H) and calculating their energies to determine the most stable form in the gas phase and in different solvents. The solvent can play a crucial role in tautomeric equilibrium by stabilizing more polar forms. nih.gov

Furthermore, the analysis of the electronic structure would provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the chemical reactivity and the nature of interactions with biological macromolecules. The introduction of methoxy groups is anticipated to modulate these orbital energies, which could have implications for the compound's potential as an inhibitor or ligand.

A systematic computational study would typically involve the following steps:

Generation of the 3D structures of the different possible tautomers of this compound.

Geometry optimization of each tautomer using a suitable level of theory (e.g., DFT with an appropriate basis set).

Calculation of the electronic energies of the optimized structures to predict the relative tautomer stability.

Analysis of the electronic properties, such as charge distribution, dipole moment, and frontier molecular orbital energies.

Table 2: Theoretical Tautomerism and Electronic Properties for Investigation

| Property | Description | Significance |

| Tautomer Stability | Relative energy of the 7H, 9H, and other possible tautomers. | The predominant tautomer in a biological environment will dictate the specific interactions with a target. |

| Electronic Distribution | The charge distribution across the purine ring and substituents. | Influences electrostatic interactions and hydrogen bonding patterns. |

| Frontier Orbitals | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Key to understanding chemical reactivity and charge transfer in interactions. |

| Dipole Moment | The overall polarity of the molecule. | Affects solubility and the nature of interactions in polar environments like water. |

Interactions with Biological Systems and Elucidation of Molecular Mechanisms

Enzymatic Interaction Studies

Purine (B94841) nucleoside phosphorylase is a crucial enzyme in the purine salvage pathway. nih.govsemanticscholar.org Its inhibitors have been investigated for various therapeutic applications. nih.gov While numerous purine analogues have been studied as PNP inhibitors, no specific data on the binding affinity or catalytic effects of N,N'-Dimethoxy-1H-purine-2,6-diamine on PNP are available in the current scientific literature.

Human ecto-5'-nucleotidase (CD73) is a key enzyme in extracellular adenosine (B11128) production and a target in cancer immunotherapy. nih.govnih.gov The inhibitory potential of various purine and pyrimidine (B1678525) nucleotide analogues against CD73 has been explored. nih.govnih.gov However, there is no published research detailing the interaction or inhibitory activity of this compound with CD73.

Cyclin-dependent kinases are central regulators of the cell cycle, and their inhibitors are of significant interest in oncology. nih.govnih.gov The purine scaffold is a well-established framework for the design of CDK inhibitors. nih.govnih.gov While structure-activity relationship studies have been conducted on a variety of 2,6,9-trisubstituted purines, no specific inhibitory data or mechanistic studies for this compound have been reported. nih.gov

DPP-4 inhibitors are a class of oral medications used for the management of type 2 diabetes. dovepress.comnih.gov These inhibitors work by preventing the degradation of incretin (B1656795) hormones. dovepress.com Although some purine-based compounds have been investigated as DPP-4 inhibitors, there is no available information on the inhibitory mechanism or potency of this compound against this enzyme. nih.gov

PDE5 inhibitors are widely known for their use in treating erectile dysfunction and pulmonary hypertension. uts.edu.aumdpi.comnih.govnih.gov They function by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov While many compounds have been screened for PDE5 inhibitory activity, no data has been found specifically for this compound. uts.edu.aumdpi.comnih.gov

RNA polymerase is a fundamental enzyme responsible for transcribing DNA into RNA. nih.govnih.gov Nucleoside analogues can act as substrates or inhibitors of this enzyme, a mechanism exploited in antiviral and anticancer therapies. There is currently no scientific literature to suggest or confirm that this compound acts as a substrate mimic or inhibitor of RNA polymerase. nih.govnih.gov

Topoisomerase II Inhibition

While direct studies on the topoisomerase II (TopII) inhibitory activity of this compound are not available in the reviewed literature, the broader class of purine analogues has been identified as a source of catalytic TopII inhibitors. aacrjournals.orgnih.govnih.gov These inhibitors function by interfering with the enzyme's catalytic cycle, in contrast to TopII poisons which stabilize the DNA-enzyme cleavage complex. wikipedia.orgembopress.org

Topoisomerase II is a crucial enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage, a process powered by ATP hydrolysis. nih.govembopress.org Catalytic inhibitors can target the ATPase activity of the enzyme. nih.govnih.gov For instance, certain substituted purine analogues have been shown to inhibit the ATPase reaction of human topoisomerase IIα. aacrjournals.orgnih.gov A novel purine diamine analogue, QAP 1, was identified as a potent ATP-competitive catalytic inhibitor of topoisomerase II, blocking its decatenation and ATPase activity at sub-micromolar concentrations. nih.gov Other purine derivatives, such as the S6-substituted thioguanine analogue NSC35866, also function as catalytic inhibitors by inhibiting the ATPase reaction. aacrjournals.orgnih.gov

The mechanism for some thiopurines involves covalent modification of cysteine residues on the enzyme, a mechanism that can be reversed by agents like dithiothreitol (B142953) (DTT). aacrjournals.orgnih.gov However, other analogues, including O6-substituted guanines, inhibit the enzyme through a different, non-covalent mechanism. nih.gov Given that this compound is an O-substituted purine derivative, it could theoretically act as a catalytic inhibitor, potentially by interfering with the ATP-binding site. However, without direct experimental data, its specific mode of interaction with topoisomerase II remains speculative.

Nucleic Acid Interactions

Direct experimental data on the DNA strand interactions and polymerase incorporation of this compound is not presently available. However, extensive research on its parent compound, 2,6-diaminopurine (B158960) (DAP), provides a basis for understanding its potential behavior.

DAP, when incorporated into DNA, significantly enhances the thermal stability of the duplex. acs.orgbiosyn.com This is attributed to its ability to form three hydrogen bonds with thymine (B56734), creating a more stable base pair than the canonical adenine-thymine pair which has only two. acs.orgbiosyn.com The deoxyriboside of DAP (DAPdR) is often used to substitute for deoxyadenosine (B7792050) to increase the stability of primer-template duplexes. biosyn.com

Conversely, studies on the transcriptional effects of DAP (referred to as base Z) show that it can have substantial inhibitory effects on transcription mediated by both T7 RNA polymerase and human RNA polymerase II. nih.govresearchgate.net This suggests that while the base pairing may be strong, the altered structure can interfere with the polymerase's function.

The introduction of methoxy (B1213986) groups at the N2 and N6 positions would fundamentally alter these interactions. The N-H protons, which act as hydrogen bond donors in DAP, are replaced by methoxy groups. While the oxygen atoms of the methoxy groups could act as hydrogen bond acceptors, they would prevent the formation of the stable, three-hydrogen-bond structure with thymine. This modification would likely decrease the thermal stability of DNA duplexes containing this base and significantly impact its recognition and processing by DNA and RNA polymerases. The bulky methoxy groups could also cause steric hindrance within the active site of the polymerase, potentially acting as a strong block to replication or transcription. nih.gov

The base-pairing properties of this compound are expected to differ significantly from its parent compound, 2,6-diaminopurine (DAP). DAP is known for its stable base pairing with thymine and, by extension, uracil. Thermodynamic studies have confirmed that the DAP:T pair is more stable than the canonical A:T pair in certain sequences. nih.gov This enhanced stability comes from the formation of a third hydrogen bond.

Systematic studies examining the transcriptional fidelity of DAP found that it exhibited no mutagenic effects, meaning it did not cause errors in the transcribed RNA sequence. nih.govresearchgate.net This high fidelity is a direct consequence of its specific and stable base-pairing with thymine on the DNA template.

The N,N'-dimethoxy modification would disrupt this specific hydrogen bonding pattern. The replacement of the amino group's hydrogens with methyl groups eliminates the key hydrogen bond donors necessary for forming a stable pair with thymine or uracil. While the methoxy oxygens could potentially act as hydrogen bond acceptors, the resulting base pair geometry would be highly irregular and unstable. This inability to form a canonical base pair would likely make this compound highly mutagenic if incorporated into DNA. It would be prone to mispairing with other bases during subsequent rounds of replication, leading to mutations. The lack of a stable pairing partner would present an ambiguous signal to DNA polymerase, increasing the probability of incorporating an incorrect nucleotide opposite it.

There is no direct evidence of this compound binding to riboswitches. However, the behavior of its parent compound, 2,6-diaminopurine (DAP), within these regulatory RNA structures offers predictive insights.

Riboswitches are structured non-coding RNA domains within messenger RNA that regulate gene expression by binding directly to specific small molecule metabolites. wikipedia.orgnih.gov The purine riboswitch family, which includes classes that recognize guanine (B1146940) and adenine (B156593), functions by undergoing a conformational change upon ligand binding, which in turn modulates gene expression, often by terminating transcription. nih.govbiorxiv.orgnih.gov

The specificity of these riboswitches is determined by precise hydrogen-bonding interactions within the ligand-binding pocket. nih.gov Studies have shown that the guanine riboswitch can bind to a variety of purine analogs, including 2,6-diaminopurine (DAP). nih.gov The affinity for DAP is comparable to that for another analog, 2-aminopurine, indicating that the riboswitch can tolerate certain modifications at the 6-position. nih.gov However, bulky substituents at the 2-position, such as a methyl group, disrupt binding. nih.gov

For this compound, the presence of methoxy groups at both the N2 and N6 positions would significantly alter its ability to interact with the purine riboswitch binding pocket. These modifications would change the hydrogen bond donor-acceptor pattern and introduce steric bulk. It is highly probable that these changes would prevent effective binding to known purine riboswitches, thus negating any potential regulatory effects mediated through this mechanism.

Cellular Mechanisms of Action (Non-Clinical Context)

Direct studies on the effect of this compound on cell differentiation pathways have not been reported. However, research on other 2,6-diamino-substituted purines indicates that this class of compounds can have profound effects on cellular fate.

A notable example is the compound Reversine (B1683945) (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), which can induce de-differentiation in lineage-committed cells. nih.govarkat-usa.orgresearchgate.net For instance, it can convert C2C12 myoblasts into multipotent progenitor cells that can then be re-differentiated into other cell types like osteoblasts and adipocytes. nih.govarkat-usa.org This activity highlights the potential for 2,6-diaminopurine derivatives to modulate complex cellular processes like differentiation. The synthesis of various structural analogs of Reversine has been undertaken to explore their potential to influence cell differentiation, including towards cardiomyogenic lineages. arkat-usa.orgresearchgate.netresearchgate.net

The parent compound, 2,6-diaminopurine (DAP), is known to be metabolically activated and can arrest the cell cycle, with different effects depending on whether it is the free base or the deoxyriboside. nih.gov While DAP caused an accumulation of cells in the G2/M phase, its deoxyriboside (DAPdR) arrested cells in the G1/G0 phase. nih.gov

Given that other substituted purines and even other dimethoxy compounds are known to influence differentiation, it is conceivable that this compound could also impact these pathways. nih.gov However, without specific experimental validation, its role remains hypothetical.

Inhibition of DNA Biosynthesis and Related Pathways

Purine analogues are a well-established class of compounds that can interfere with DNA biosynthesis and repair, often by acting as antimetabolites or by inhibiting key enzymes involved in the process. The 2,6-diaminopurine scaffold is a core component of several biologically active molecules that disrupt these fundamental cellular processes.

Research into 2,6-diaminopurine itself has demonstrated its ability to promote the repair of DNA lesions under prebiotic conditions. Specifically, the substitution of adenine with 2,6-diaminopurine in DNA strands has been shown to enable the repair of cyclobutane (B1203170) pyrimidine dimers (CPDs), a type of UV-induced DNA damage, with high efficiency. nih.gov This self-repairing activity is attributed to the excellent electron-donating properties of 2,6-diaminopurine. nih.gov

Furthermore, more complex derivatives of 2,6-diaminopurine have been synthesized and evaluated for their effects on the cell cycle, a process intrinsically linked to DNA synthesis. For instance, Reversine, a 2,6-diamino-substituted purine, is known to be a potent antitumor agent that functions as an Aurora kinase inhibitor, thereby interfering with cancer cell cycle progression. nih.govresearchgate.net Studies on analogues of Reversine have revealed that even with structural modifications to the diamino units, these compounds can induce cell cycle arrest in the G2/M phase and lead to polyploidy. researchgate.net While these molecules are structurally more complex than this compound, this research highlights the potential of the 2,6-diaminopurine core to serve as a platform for developing inhibitors of cell cycle progression and, by extension, DNA biosynthesis.

The table below summarizes the findings for related 2,6-diaminopurine compounds.

| Compound/Scaffold | Biological Activity | Mechanism of Action |

| 2,6-Diaminopurine | Promotes repair of UV-induced DNA lesions (CPDs). nih.gov | Acts as an effective electron donor in DNA strands. nih.gov |

| Reversine (2,6-diamino-substituted purine) | Potent antitumor agent, interferes with cancer cell cycle progression. nih.govresearchgate.net | Inhibition of Aurora kinases. nih.govresearchgate.net |

| Reversine Analogues | Induce G2/M cell cycle arrest and polyploidy. researchgate.net | Not fully elucidated, but related to interference with mitotic regulation. researchgate.net |

Modulation of Cellular Signaling Pathways (e.g., high glucose-induced DPP-4 upregulation)

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. High glucose levels have been shown to upregulate the expression of DPP-4, creating a detrimental feedback loop in diabetic conditions. nih.gov The purine scaffold has been successfully utilized to develop potent DPP-4 inhibitors.

While direct studies on this compound are not available, research on other purine derivatives provides significant insights into their potential for DPP-4 modulation. A recent study focused on the design and synthesis of novel 3,7-dihydro-1H-purine-2,6-dione derivatives as DPP-4 inhibitors. nih.gov In this research, several compounds were developed based on the scaffold of linagliptin, a known DPP-4 inhibitor.

Two lead compounds from this study, PB01 (a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivative) and PB11 (a 3,7-dihydro-1H-purine-2,6-dione derivative), demonstrated high potency against DPP-4, with IC₅₀ values comparable to that of linagliptin. nih.gov Crucially, these compounds were evaluated in a high glucose-induced DPP-4 upregulation model. The results showed that both PB01 and PB11 provided a protective effect, effectively reducing the cellular expression of DPP-4 under high glucose conditions. nih.gov These findings underscore the utility of the purine-2,6-dione core in mitigating the effects of hyperglycemia on DPP-4 expression.

Another study developed a novel and potent selective DPP-4 inhibitor based on an 8-purine derived structure. nih.gov This compound demonstrated a significant inhibitory effect on DPP-4 and improved glycemic control in an in vivo model of type 2 diabetes. nih.gov

The data from these studies strongly suggest that the purine framework is a promising platform for the development of DPP-4 inhibitors that can counteract the upregulation of the enzyme induced by high glucose.

The table below presents the in vitro potency of the investigated purine-2,6-dione derivatives against DPP-4. nih.gov

| Compound | Chemical Class | DPP-4 IC₅₀ (nM) |

| PB01 | 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivative | 15.66 ± 2.546 |

| PB11 | 3,7-dihydro-1H-purine-2,6-dione derivative | 16.16 ± 1.214 |

| Linagliptin (Reference) | Xanthine derivative | 15.37 ± 2.481 |

Structure Activity Relationship Sar Studies of N,n Dimethoxy 1h Purine 2,6 Diamine and Analogues

Effect of N-Substitutions (Methoxy Groups) on Biological Activity

The presence of methoxy (B1213986) groups at the N2 and N6 positions of the purine-2,6-diamine scaffold significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, which in turn can modulate its interaction with biological targets. The nitrogen atoms of the amino groups in 2,6-diaminopurine (B158960) are involved in hydrogen bonding, which is crucial for its biological activity. The substitution of hydrogen atoms with methoxy groups in N,N'-Dimethoxy-1H-purine-2,6-diamine alters these interactions.

The introduction of a methoxy group, with its electron-donating nature, can increase the electron density of the purine (B94841) ring system. This modification can affect the pKa of the molecule and its ability to participate in proton transfer reactions, which are often vital for enzyme-catalyzed reactions. While specific studies focusing solely on the N,N'-dimethoxy substitution are limited, research on related N-substituted purine analogues provides valuable insights. For instance, in a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, modifications at the N6 position were shown to be critical for cytotoxic activity.

Impact of Substituents at Other Purine Ring Positions

The biological activity of purine analogues is not solely dictated by the substituents at the 2 and 6 positions. Modifications at other positions of the purine ring, such as C8 and N9, have been shown to be equally important in modulating the pharmacological profile of these compounds.

Furthermore, research on 6,8,9-trisubstituted purine analogues has revealed that the introduction of a phenyl group at the C8 position can lead to compounds with significant cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. This suggests that the C8 position is a key site for modification to enhance the anticancer properties of purine derivatives. The combination of specific substituents at the C8 and N9 positions, along with the N,N'-dimethoxy-2,6-diamine core, could therefore lead to the development of highly potent and selective agents.

| Position | Substituent | Effect on Biological Activity | Reference Analogue |

| C8 | Phenyl group | Enhanced cytotoxic activity | 6,8,9-trisubstituted purine analogues |

| N9 | Cyclopentyl group | Potent cytotoxic activity | 6,8,9-trisubstituted purine analogues |

| N9 | Acyclic unsaturated linkers | Modulation of cytotoxic activity | 2,6-disubstituted purines |

Conformational and Tautomeric Influences on SAR

The biological activity of purine analogues like this compound is intrinsically linked to their three-dimensional structure, including their preferred conformation and tautomeric state. Tautomerism, the ability of a molecule to exist in two or more interconvertible forms that differ in the position of a proton, is a critical factor for purine derivatives as it affects their hydrogen bonding patterns and, consequently, their interactions with biological macromolecules.

For 2,6-diaminopurine derivatives, the most common tautomeric forms involve the migration of a proton between the N7 and N9 positions of the purine ring, resulting in the HN(7) and HN(9) tautomers, respectively. Computational studies on reversine (B1683945), a related 2,6-diamino-substituted purine, and its analogues have shown that the relative stability of these tautomers can be influenced by the solvent environment and the nature of the substituents. In many cases, the HN(9) tautomer is found to be more stable. The specific tautomeric form adopted by the molecule can significantly impact its ability to bind to target proteins, such as kinases, by altering the geometry and electronic distribution of the hydrogen bond donor and acceptor sites.

Comparative Analysis with Related Purine-2,6-diamine Analogues (e.g., reversine, N6-methoxyaminopurine)

A comparative analysis of this compound with other well-characterized purine-2,6-diamine analogues, such as reversine and N6-methoxyaminopurine, provides valuable context for understanding its SAR.

Reversine , a potent inhibitor of Aurora kinases, features a cyclohexyl group at the N6 position and a 4-morpholinophenyl group at the N2 position. The SAR of reversine has been extensively studied, revealing that both the N6 and N2 substituents are critical for its activity. The bulky cyclohexyl group at N6 is thought to occupy a hydrophobic pocket in the kinase active site, while the N2 substituent contributes to target selectivity and potency. In comparison, the N,N'-dimethoxy substitution in the target compound presents a significant departure from the structure of reversine. The smaller and more polar methoxy groups would likely lead to different binding interactions and potentially a different target profile. While reversine and its analogues have been shown to induce cell cycle arrest and polyploidy, the biological effects of this compound would need to be empirically determined to draw a direct comparison.

N6-methoxyaminopurine , which has a single methoxyamino group at the N6 position, offers a closer structural comparison. Studies on N6-methoxyaminopurine have focused on its mutagenic properties, which are attributed to its ability to exist in different tautomeric forms that can lead to mispairing during DNA replication. The addition of a second methoxy group at the N2 position in this compound would be expected to further modulate its electronic properties and tautomeric equilibrium, potentially leading to a different spectrum of biological activity.

| Compound | N2-Substituent | N6-Substituent | Key Biological Activity |

| This compound | Methoxyamino | Methoxyamino | (Predicted based on analogues) |

| Reversine | 4-Morpholinophenyl | Cyclohexyl | Aurora kinase inhibition, induction of dedifferentiation |

| N6-methoxyaminopurine | Amino | Methoxyamino | Mutagenesis |

This comparative analysis underscores the importance of the specific nature of the N-substituents in determining the biological activity of purine-2,6-diamine derivatives. While general principles of SAR can be extrapolated from related compounds, the unique substitution pattern of this compound necessitates dedicated studies to fully elucidate its pharmacological profile.

Emerging Research Avenues and Academic Applications

Rational Design and Optimization of Novel Purine (B94841) Derivatives

The rational design of new therapeutic agents often begins with a known bioactive scaffold, such as the purine ring system, which is then systematically modified to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The design of N,N'-Dimethoxy-1H-purine-2,6-diamine, with methoxy (B1213986) groups at the N2 and N6 amino positions, exemplifies this strategy. The introduction of substituents on the purine core can profoundly affect its interaction with biological targets. nih.govacs.org

Structure-activity relationship (SAR) studies on related 2,6-diaminopurine (B158960) analogs have shown that the nature and position of substituents are critical for biological activity. acs.orgacs.org For instance, modifications at the C2, C6, and N9 positions have been extensively explored to develop inhibitors for various enzymes, such as kinases and polymerases, as well as receptor antagonists. nih.govresearchgate.net The methoxy groups in this compound could influence its electronic properties, hydrogen bonding capacity, and steric profile, potentially leading to novel biological activities. The optimization process for such a compound would involve synthesizing a library of analogs with varied substituents to probe the chemical space around the purine core and identify derivatives with improved characteristics.

Table 1: Illustrative Structure-Activity Relationships in Substituted Purines This table presents hypothetical data based on established principles of purine derivative optimization to illustrate the rational design process.

| Compound | Substituent at C2 | Substituent at C6 | Observed Biological Effect (Example Target) |

|---|---|---|---|

| 2,6-diaminopurine | -NH2 | -NH2 | Baseline activity, DNA/RNA polymerase inhibition. nih.gov |

| Reversine (B1683945) | -NH-(4-morpholinophenyl) | -NH-cyclohexyl | Potent inhibition of Mps1 kinase, induction of cell dedifferentiation. wikipedia.orgresearchgate.net |

| Hypothetical Analog A | -NH-CH3 | -NH-Cyclopropyl | Increased kinase inhibitory activity. |

| This compound | -NHOCH3 | -NHOCH3 | Potential for altered hydrogen bonding and unique target interactions. |

Development as Biochemical Probes and Research Tools

Purine derivatives are invaluable as biochemical probes for elucidating biological mechanisms. mdpi.com Their ability to mimic endogenous ligands, such as ATP, allows them to be developed as inhibitors, antagonists, or fluorescent reporters for various proteins. researchgate.net Given its novel substitution pattern, this compound could be a starting point for creating new research tools.

For example, by attaching a fluorescent tag or a biotin (B1667282) molecule to the purine core, derivatives of this compound could be used to visualize and track target proteins within living cells, or to isolate and identify binding partners through affinity purification techniques. Furthermore, purine analogs are frequently used as inhibitors to study the function of specific enzymes, particularly kinases. researchgate.net A systematic screening of this compound against a panel of kinases or other ATP-binding proteins could reveal selective inhibitory activity, providing a valuable tool for dissecting cellular signaling pathways.

Table 2: Potential Applications of Purine-Based Biochemical Probes

| Probe Type | Modification | Research Application | Example |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore | Live-cell imaging of target protein localization and dynamics. | Fluorescently-labeled adenosine (B11128) analogs. mdpi.com |

| Affinity Probe | Immobilization on a solid support (e.g., beads) | Isolation and identification of binding partners from cell lysates. | Purine-based affinity chromatography. |

| Enzyme Inhibitor | Designed to bind to an enzyme's active site | Functional analysis of enzyme activity in cellular processes. | Kinase inhibitors for studying signaling pathways. researchgate.net |

| Photoaffinity Label | Incorporation of a photoreactive group | Covalent labeling and identification of target proteins upon UV irradiation. | Azido-purine derivatives. |

Exploration in Regenerative Medicine Research (e.g., cell differentiation)

One of the most exciting potential applications for novel purine derivatives lies in the field of regenerative medicine. A notable example is the 2,6-disubstituted purine derivative named reversine, which has been shown to induce dedifferentiation in lineage-committed cells. innovations-report.comscripps.edu Reversine can convert muscle cells into multipotent progenitor cells, which can then be guided to differentiate into other cell types like bone or cartilage. innovations-report.comscripps.edu This remarkable ability to manipulate cell fate opens up new possibilities for generating patient-specific stem-like cells, which could circumvent both technical and ethical issues associated with embryonic stem cells. scripps.edu

The mechanism of action for reversine involves the inhibition of mitotic kinases such as Mps1. wikipedia.orgresearchgate.net Given that this compound shares the same 2,6-diaminopurine core as reversine, it is a prime candidate for investigation in cell fate modulation studies. Research would focus on whether it can induce dedifferentiation, and if so, what its molecular targets are. The unique methoxy substitutions may offer different potency, selectivity, or a completely novel mechanism of action. The ability of purines to influence cell proliferation and differentiation is a recurring theme in developmental biology and stem cell research. nih.govnih.gov

Table 3: Effects of Reversine on Cell Fate as a Model for Future Research

| Cell Type Treated with Reversine | Observed Effect | Potential Downstream Differentiation | Reference |

|---|---|---|---|

| C2C12 Myoblasts (muscle precursors) | Dedifferentiation into multipotent progenitor cells | Osteoblasts (bone), Adipocytes (fat) | innovations-report.comscripps.edu |

| Dedifferentiated Fat (DFAT) Cells | Enhanced conversion into mature cardiomyocytes | Cardiomyocytes (heart muscle) | nih.gov |

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The discovery and optimization of novel bioactive compounds like this compound can be significantly accelerated by integrating computational and experimental approaches. nih.govnih.gov Computational methods, such as molecular docking and quantum chemical calculations, allow for the in silico screening of virtual libraries of purine derivatives against the three-dimensional structures of target proteins. nih.govnih.gov This can help prioritize which compounds to synthesize, saving time and resources.

For instance, computational models could predict how the methoxy groups of this compound fit into the active site of a particular kinase or receptor, and how they influence binding affinity. nih.gov These predictions can then be validated through experimental assays. High-throughput screening (HTS) of the synthesized compounds against a panel of biological targets can rapidly identify "hits". This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. researchgate.net

Table 4: Synergy of Computational and Experimental Approaches in Purine Research

| Methodology | Role in Drug Discovery | Example Application for Purine Derivatives |

|---|---|---|

| Computational | ||

| Molecular Docking | Predicts binding modes and affinities of ligands to targets. | Docking this compound into kinase ATP-binding sites. nih.gov |

| Quantum Chemical Calculations | Determines electronic properties and stable tautomeric forms. | Predicting the most stable form of a novel purine derivative in solution. nih.gov |

| Virtual Screening | Screens large virtual libraries of compounds against a target. | Identifying promising analogs of this compound for synthesis. |

| Experimental | ||

| Chemical Synthesis | Creates the physical compounds for testing. | Synthesizing a focused library of N,N'-dialkoxy-1H-purine-2,6-diamines. |

| High-Throughput Screening (HTS) | Rapidly tests thousands of compounds for biological activity. | Screening the synthesized library against a panel of kinases. researchgate.net |

| X-ray Crystallography | Determines the 3D structure of a ligand-protein complex. | Confirming the binding mode of a hit compound predicted by docking. nih.gov |

Q & A

Q. What are the recommended synthetic routes for N,N'-Dimethoxy-1H-purine-2,6-diamine in laboratory settings?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous purine derivatives (e.g., 9-[(2-chloro-1,3-thiazol-4-yl)methyl]-9H-purine-2,6-diamine) are synthesized via alkylation of purine scaffolds under controlled conditions . A general procedure includes:

- Step 1: Reacting a purine core with methoxyamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.

- Step 2: Purification via flash chromatography using gradients of EtOAc/MeOH with ammonia to enhance separation .

- Key Considerations: Monitor reaction progress via TLC or HPLC, and ensure anhydrous conditions to avoid hydrolysis of methoxy groups.

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy (-OCH₃) and amine (-NH₂) group integration.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis: Validate C, H, N, and O content against theoretical values.

- X-ray Crystallography: For unambiguous structural confirmation, though crystallization may require slow evaporation in solvents like chloroform/hexane .

Q. What are the primary research applications of this compound in academia?

Methodological Answer: The compound serves as:

- A nucleic acid analog in studies of DNA/RNA base-pairing interactions, particularly for probing hydrogen-bonding dynamics.

- A precursor for bioactive molecules , such as kinase inhibitors or antiviral agents, leveraging its purine scaffold .

- A ligand in coordination chemistry to study metal complexation (e.g., with transition metals like Pt or Pd for catalytic applications) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Systematic optimization strategies include:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and stoichiometry to identify critical parameters.

- Catalytic Systems: Test Lewis acids (e.g., ZnCl₂) to accelerate methoxy group installation .

- Continuous Flow Synthesis: Reduces side reactions and enhances reproducibility, as demonstrated for similar halogenated purines .

Table 1: Example Optimization Results for Analogous Purine Derivatives

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Batch (DMF, 90°C) | 65 | 92 | |

| Flow (MeCN, 110°C) | 78 | 98 | |

| Catalytic (ZnCl₂) | 82 | 95 |

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Purity Variability: Use GC or HPLC to ensure >95% purity, as impurities (e.g., unreacted intermediates) may skew bioassay results .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) across studies. For example, derivatives of 3-Iodopyridine-2,6-diamine show activity only in low-serum media .

- Structural Confirmation: Re-evaluate active compounds via NMR/MS to rule out misidentification .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Mechanistic studies on analogous compounds (e.g., N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine) reveal:

- Electron-Donating Effects: Methoxy groups enhance nucleophilicity at the purine N7/N9 positions, facilitating Suzuki-Miyaura couplings .

- Steric Hindrance: Bulky substituents may reduce coupling efficiency, necessitating Pd catalysts with larger ligands (e.g., XPhos) .

- Kinetic Profiling: Use in situ IR or NMR to monitor reaction rates and intermediate formation .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Q. What advanced computational methods support the design of this compound derivatives?

Methodological Answer:

- DFT Calculations: Predict regioselectivity in substitution reactions (e.g., Fukui indices for electrophilic attack sites).

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- QSAR Models: Correlate methoxy group positioning with bioactivity using published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.